N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a complex organic compound featuring a naphthalene ring, an imidazo[1,2-b]pyridazine moiety, and a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.
Thioether Formation: The imidazo[1,2-b]pyridazine core is then reacted with a thiol derivative, such as 2-mercaptoacetic acid, under nucleophilic substitution conditions to introduce the thioacetamide linkage.
Naphthalene Attachment: Finally, the naphthalene moiety is introduced via an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated imidazo[1,2-b]pyridazine derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The imidazo[1,2-b]pyridazine core is known for its bioactivity, and derivatives of this compound may exhibit anti-inflammatory, anticancer, or antimicrobial activities. Studies often focus on its interaction with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its aromatic structure and functional groups make it suitable for incorporation into polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioacetamide linkage and aromatic rings can facilitate binding to hydrophobic pockets in proteins, while the imidazo[1,2-b]pyridazine core can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanamide: Similar structure but with an ethanamide linkage.
N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)propionamide: Similar structure but with a propionamide linkage.
2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide: Lacks the naphthalene moiety.
Uniqueness
N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is unique due to the combination of its naphthalene ring, imidazo[1,2-b]pyridazine core, and thioacetamide linkage. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4OS/c29-23(26-20-12-6-10-17-7-4-5-11-19(17)20)16-30-24-14-13-22-25-21(15-28(22)27-24)18-8-2-1-3-9-18/h1-15H,16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIDYIACZKPXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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